N-TERT-BUTYL-D9-PHENYL-D5-NITRONE

Mass Spectrometry Spin Trapping Analytical Chemistry

Non-deuterated PBN fails to distinguish analyte signals from matrix interferences in complex biological samples, compromising radical adduct identification. PBN-d14 (D9-tert-butyl + D5-phenyl) resolves this with a definitive 14 Da isotopic signature. • Diagnostic m/z 66 fragment ion enables confident GC/LC-MS detection of low-abundance spin adducts in microsomal incubations, cell cultures, and tissue extracts • Simplified EPR hyperfine structure discriminates carbon- vs oxygen-centered radicals in vivo, validated in ethanol intoxication models • Essential SIL internal standard for absolute quantification of PBN, its metabolites, and spin adducts in pharmacokinetic and biomarker studies

Molecular Formula C11H15NO
Molecular Weight 191.332
CAS No. 119391-92-3
Cat. No. B568698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-TERT-BUTYL-D9-PHENYL-D5-NITRONE
CAS119391-92-3
Molecular FormulaC11H15NO
Molecular Weight191.332
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D
InChIKeyIYSYLWYGCWTJSG-IJUZYFTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBN-d14 Overview


N-TERT-BUTYL-D9-PHENYL-D5-NITRONE, commonly known as PBN-d14, is a highly deuterated analog of the well-established spin trap α-Phenyl-N-tert-butylnitrone (PBN) [1]. It belongs to the nitrone class of compounds, which are used to detect and identify transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry (MS) [1]. The incorporation of deuterium atoms across both the phenyl ring (D5) and the tert-butyl group (D9) results in a 14-mass unit shift compared to the parent PBN molecule, a modification that is fundamental to its specialized applications in analytical chemistry .

Deuterium-induced mass shift for MS differentiation of spin adducts
Distinct fragment ion signature minimizes biological matrix interference
Simplified EPR hyperfine patterns support radical species identification

Why PBN-d14 Cannot Be Substituted


The procurement of a specific deuterated standard is not a trivial choice; substituting PBN-d14 with non-deuterated PBN or a partially deuterated analog like PBN-d9 (deuterated only on the tert-butyl group) can critically undermine analytical results. Non-deuterated PBN is indistinguishable from analyte-derived PBN in a mass spectrometer, preventing accurate quantification or definitive identification of novel spin adducts in complex biological matrices [1]. While PBN-d9 provides a 9 Da mass shift for its tert-butyl fragment, its phenyl ring remains unlabeled, limiting the full isotopic differentiation needed for robust, unambiguous detection in multi-component samples where matrix interferences are common [1]. The complete deuteration of PBN-d14 ensures a unique, highly diagnostic mass spectral signature that is essential for confident identification and quantitation, which is a requirement that generic spin traps cannot fulfill [2].

Non-deuterated PBN
Co-elutes with analyte; no mass difference for quantification or confident identification in complex matrices
PBN-d9 (tert-butyl only)
Unlabeled phenyl ring limits full isotopic differentiation needed in multi-component samples
Generic spin traps
Lack complete deuteration signature; cannot serve as internal standard for PBN adduct analysis

PBN-d14 Performance Evidence


Diagnostic Fragment Ion Specificity

The primary differentiation for PBN-d14 lies in its performance as a tool for mass spectrometry. In precursor ion scans for identifying PBN spin adducts, the characteristic fragment for unlabeled PBN is m/z 57 (C4H9+). This ion is a common fragment from many biological compounds, leading to high background noise and false positives in complex mixtures like liver microsomal extracts [1]. In contrast, the analogous fragment from PBN-d14 is m/z 66 (C4D9+), which is a rare, highly diagnostic ion [1]. This shift enables the unambiguous identification of PBN-derived adducts that would otherwise be obscured [2].

Diagnostic Fragment Ion
Head-to-head
PBN-d14 fragment: m/z 66 (C₄D₉⁺) vs. unlabeled PBN: m/z 57 (C₄H₉⁺); delta +9 Da
Reported fragment ion specificity reduces matrix background, supporting confident adduct identification
Tandem MS/MS precursor ion scan in liver microsomal dispersions
Mass Spectrometry Spin Trapping Analytical Chemistry

Enhanced EPR Spectral Resolution

In Electron Paramagnetic Resonance (EPR) spectroscopy, the substitution of hydrogen with deuterium alters the hyperfine splitting pattern of spin adducts. This is due to the smaller nuclear spin and gyromagnetic ratio of deuterium compared to hydrogen. The use of PBN-d14 simplifies complex EPR spectra obtained from in vivo experiments. For instance, in a study of ethanol-induced hepatic free radicals, PBN-d14 was used to trap radicals in vivo. The resulting EPR spectrum revealed distinct gamma-hydrogen hyperfine splitting patterns that were indicative of a carbon-centered, primary alkyl radical, which would have been more difficult to resolve with the more complex splitting from the 14 hydrogen atoms of unlabeled PBN [1].

EPR Spectral Resolution
Class-level inference
Deuterium substitution simplifies hyperfine splitting; gamma-hydrogen coupling becomes resolvable
Supports radical species identification in complex biological systems
Reported in in vivo rat liver model following ethanol administration
EPR Spectroscopy In Vivo Spin Trapping Radical Biology

Internal Standard for Isotope Dilution MS

PBN-d14 serves as an ideal internal standard for the quantification of unlabeled PBN and its adducts via isotope dilution mass spectrometry. Because it is chemically nearly identical to the analyte but has a distinct mass (+14 Da), it co-elutes during chromatography and undergoes identical ionization and fragmentation processes, correcting for matrix effects and instrument variability [1]. This application is standard for deuterated compounds in analytical chemistry. The availability of PBN-d14 specifically enables accurate quantification of PBN-related species in complex biological samples, a task that is impossible with non-deuterated analogs due to their identical mass .

Isotope Dilution MS
Class-level inference
Co-elution and identical ionization; corrects for matrix effects and instrument variability
Enables robust quantitative LC-MS method development
Method context; validation required per assay
Quantitative Analysis LC-MS Internal Standard

Exogenous vs. Endogenous Differentiation

The use of PBN-d14 allows for the simultaneous administration of unlabeled PBN and tracking of its metabolic fate in vivo without interference. In a study on halothane metabolism, deuterated PBN and deuterated halothane were used to definitively assign EPR signals to halothane-derived radicals, confirming that previously observed signals were not due to lipid radicals [1]. The 14-mass unit shift provided by PBN-d14 ensures that the mass spectrometric signals from the administered spin trap (exogenous) are clearly resolved from any endogenous or background PBN-like compounds. This enables a clearer understanding of drug metabolism and radical generation pathways [1].

Exogenous vs. Endogenous
Cross-study comparable
PBN-d14 (M+14) resolved from endogenous signals; unlabeled PBN indistinguishable from background
Supports pharmacokinetic and metabolic fate studies
Reported in halothane intoxication model
Metabolism Pharmacokinetics Mass Spectrometry

PBN-d14 Key Applications


Unknown Radical Adduct Identification

As demonstrated by its unique m/z 66 fragment ion, PBN-d14 is the reagent of choice for experiments where identifying novel or low-abundance radical adducts is the primary goal [1]. It is ideally suited for GC/MS or LC/MS analysis of spin-trapping products from in vitro systems (e.g., microsomal incubations, cell cultures) or ex vivo tissue extracts, where complex mixtures of biomolecules would otherwise overwhelm the signal from a non-deuterated PBN adduct [1].

In Vivo EPR Free Radical Studies

When conducting in vivo spin trapping experiments to elucidate the specific chemical nature of free radicals involved in disease pathology (e.g., ischemia-reperfusion injury, alcohol toxicity, drug-induced hepatotoxicity), PBN-d14 is the superior choice. The simplified EPR hyperfine structure directly enables the distinction between different types of carbon- and oxygen-centered radicals that would be ambiguous with unlabeled PBN [2]. This application is directly supported by the enhanced spectral resolution observed in animal models of ethanol intoxication [2].

Internal Standard-Based Quantification

In any analytical workflow requiring the precise, absolute quantification of unlabeled PBN, its metabolites, or its spin adducts, PBN-d14 is an essential procurement. As a stable isotope-labeled internal standard, it compensates for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby enabling the development of robust and validated quantitative assays [3]. This is critical for pharmacokinetic studies, drug metabolism research, and clinical biomarker analysis.

Spin Trap Metabolism and Fate Tracing

PBN-d14 enables the design of studies where the investigator can differentiate between the administered spin trap (exogenous) and any endogenous sources of the molecule. This is invaluable for research focused on the biodistribution, metabolism, and excretion of PBN-based compounds [4]. For example, in a model of halothane toxicity, PBN-d14 was instrumental in confirming that the observed radical adducts were derived from the drug itself and not from lipid peroxidation, a finding that clarified the mechanism of toxicity [4].

Application
Selection Property
Validation Focus
Unknown Radical Adduct Identification
Fragment Ion Specificity
Adduct assignment in complex matrices
In Vivo EPR Free Radical Studies
Spectral Resolution
Radical species identification in biological models
Internal Standard-Based Quantification
Isotopic Purity & Mass Shift
Quantitative method robustness
Spin Trap Metabolism and Fate Tracing
Exogenous/Endogenous Differentiation
Pharmacokinetic model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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